molecular formula C34H50O3 B12626247 [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] phenyl carbonate

[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] phenyl carbonate

Cat. No.: B12626247
M. Wt: 506.8 g/mol
InChI Key: VVQIDXMVROQASW-CIRLIIRMSA-N
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Description

The compound “[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] phenyl carbonate” is a complex organic molecule. It features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active compounds, including steroids and other natural products. The phenyl carbonate moiety suggests potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization to introduce the phenyl carbonate group. Typical synthetic routes may involve:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of suitable precursors.

    Functional Group Transformations: Introduction of the dimethyl and octyl groups through alkylation reactions.

    Carbonate Formation: Reaction of the hydroxyl group with phenyl chloroformate to form the phenyl carbonate ester.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The phenyl carbonate group can be oxidized under certain conditions.

    Reduction: Reduction of the cyclopenta[a]phenanthrene core or the phenyl carbonate group.

    Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring or the carbonate group.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology

In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopenta[a]phenanthrene core may mimic natural ligands, allowing the compound to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares the cyclopenta[a]phenanthrene core but lacks the phenyl carbonate group.

    Testosterone: Another steroid with a similar core structure but different functional groups.

    Estradiol: A steroid hormone with a similar core but different substituents.

Uniqueness

The presence of the phenyl carbonate group distinguishes this compound from other similar compounds, potentially imparting unique reactivity and biological activity.

Properties

Molecular Formula

C34H50O3

Molecular Weight

506.8 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] phenyl carbonate

InChI

InChI=1S/C34H50O3/c1-4-5-6-7-8-10-13-25-17-19-30-29-18-16-26-24-28(37-32(35)36-27-14-11-9-12-15-27)20-22-34(26,3)31(29)21-23-33(25,30)2/h9,11-12,14-16,25,28-31H,4-8,10,13,17-24H2,1-3H3/t25-,28-,29-,30-,31-,33+,34-/m0/s1

InChI Key

VVQIDXMVROQASW-CIRLIIRMSA-N

Isomeric SMILES

CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC5=CC=CC=C5)C)C

Canonical SMILES

CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC5=CC=CC=C5)C)C

Origin of Product

United States

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